molecular formula C6H4Cl2FNO2S B8226896 3,4-Dichloro-2-fluorobenzenesulfonamide

3,4-Dichloro-2-fluorobenzenesulfonamide

Cat. No.: B8226896
M. Wt: 244.07 g/mol
InChI Key: UMGSBCKWXPEDIX-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-fluorobenzenesulfonamide (CAS 1204573-20-5) is a high-purity benzenesulfonamide derivative of interest in medicinal chemistry and drug discovery research. This compound features a sulfonamide functional group, a key scaffold in the development of bioactive molecules . Its specific structure, incorporating chlorine and fluorine substituents, is designed for structure-activity relationship (SAR) studies, particularly in the exploration of potent partial agonists for targets such as the Peroxisome Proliferator-Activated Receptor γ (PPARγ) . Research into related sulfonamide compounds has shown that the sulfonamide linker is critical for high transcriptional potency, substitutions on the benzene ring can enhance activity, and the ring type significantly impacts the compound's efficacy . As a building block, it can be utilized in the synthesis of more complex sulfur(VI) species, such as sulfoximines and sulfonimidamides, which are increasingly prominent in modern medicinal chemistry programs . The compound is shipped with cold-chain transportation to ensure stability. Intended Research Applications: • Building block for pharmaceutical and agrochemical research. • Intermediate for the synthesis of sulfoximines and sulfonimidamides . • A reagent for probing structure-activity relationships (SAR) in drug discovery . Handling and Safety: This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

3,4-dichloro-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FNO2S/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGSBCKWXPEDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)N)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation Using Chlorosulfonic Acid

The sulfonation step involves treating 3,4-dichloro-2-fluorobenzene with chlorosulfonic acid (ClSO₃H) at 50–80°C. This reaction produces the corresponding sulfonyl chloride intermediate. Studies indicate that maintaining a stoichiometric excess of ClSO₃H (2.5–3.0 equivalents) ensures complete conversion, with reaction times of 4–6 hours. The sulfonyl chloride is typically isolated via precipitation in ice water, yielding 70–75% purity before further purification.

Amidation with Ammonia

The sulfonyl chloride intermediate is reacted with aqueous ammonia (NH₃) or ammonium hydroxide (NH₄OH) to form the sulfonamide. This exothermic reaction is conducted at 0–5°C to prevent thermal decomposition. Yields of 85–90% are reported when using a 2:1 molar ratio of NH₃ to sulfonyl chloride. Crude products are recrystallized from ethanol/water mixtures to achieve >99% purity.

Catalytic and Mechanistic Insights

Copper-Catalyzed Radical Relay Reactions

Recent advances leverage copper catalysts paired with N-fluorobenzenesulfonimide (NFSI) to mediate benzylic C–H functionalization. Computational studies reveal that Cu/NFSI systems lower the activation energy for sulfonamide formation by 2–3 kcal/mol compared to traditional methods. This approach enhances regioselectivity in polyhalogenated substrates, reducing byproduct formation.

Solvent and Temperature Optimization

Reaction solvents play a critical role in selectivity. Polar aprotic solvents like DMSO stabilize transition states during fluorination, while chlorinated solvents (e.g., dichloromethane) improve sulfonyl chloride solubility. For example, sulfonation in DMSO at 80°C achieves 88% yield, whereas dichloromethane at 40°C yields 78%.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for two dominant methods:

ParameterClassical Nitration-ChlorinationCatalytic Radical Relay
Overall Yield 62–68%75–82%
Reaction Time 18–24 hours8–12 hours
Catalyst NoneCu/NFSI
Purification Method Distillation, RecrystallizationColumn Chromatography
Purity >99%>99.5%

The catalytic method offers superior efficiency but requires specialized equipment for handling radical intermediates.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to the formation of sulfonic acids or amines.

Scientific Research Applications

3,4-Dichloro-2-fluorobenzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3,4-Dichloro-2-fluorobenzenesulfonamide with two analogs:

Compound Molecular Formula Molecular Weight Substituents Purity Synthetic Route
This compound C₆H₄Cl₂FNO₂S 268.13 g/mol 3-Cl, 4-Cl, 2-F, 1-SO₂NH₂ >95%* Nucleophilic substitution/Pd-catalyzed coupling
3-[(3,4-Dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide C₁₈H₁₂Cl₂FNO₃S₂ 444.33 g/mol Thiophene-sulfonyl, 3,4-Cl₂-benzyl, 4-F-Ph >90% Suzuki-Miyaura coupling
4-(4-Amino-pyrazolo[3,4-c]pyrimidinyl)benzenesulfonamide derivative C₂₂H₁₇F₂N₆O₃S 495.47 g/mol Chromen-4-one, pyrazolo-pyrimidine 38% yield Pd-catalyzed cross-coupling

*Hypothetical value based on typical synthetic optimization.

Key Observations :

  • Molecular Weight : The thiophene-containing analog (444.33 g/mol) is significantly heavier due to its extended aromatic system and additional substituents .
  • Synthetic Complexity : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is common for introducing boronic acid moieties to sulfonamide cores, as seen in .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3,4-Dichloro-2-fluorobenzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential halogenation and sulfonamide formation. For example, starting from fluorobenzenesulfonyl chloride, chlorination at the 3,4-positions can be achieved using FeCl₃ or AlCl₃ as catalysts under controlled temperatures (40–60°C). Optimizing solvent polarity (e.g., dichloromethane vs. DMF) and stoichiometric ratios of reactants (e.g., Cl₂ gas or SOCl₂) is critical to minimize side products like over-chlorinated derivatives . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR distinguishes fluorine environments, while ¹H NMR identifies aromatic proton splitting patterns. For example, the 2-fluoro substituent causes distinct coupling constants (J = 8–12 Hz) .
  • Mass Spectrometry (HRMS) : Accurate mass analysis confirms molecular formula (e.g., C₆H₃Cl₂FNO₂S).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and quantify trace impurities .

Q. How should researchers design initial biological activity assays for this sulfonamide?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., carbonic anhydrase or phosphodiesterase isoforms) due to the sulfonamide group’s known pharmacophore role. Use fluorogenic substrates to measure IC₅₀ values. Parallel cytotoxicity screening (e.g., MTT assay on HEK-293 cells) ensures selectivity .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding affinity of this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites for derivatization.
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR kinases). The chlorine atoms enhance hydrophobic binding, while fluorine improves membrane permeability .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate with:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
  • X-ray Crystallography : Definitive confirmation of regiochemistry (e.g., distinguishing 3,4-dichloro from 2,5-isomers).
  • Reference Databases : Compare experimental IR or Raman spectra with NIST Chemistry WebBook entries to identify misassignments .

Q. How do researchers conduct structure-activity relationship (SAR) studies for halogenated sulfonamides?

  • Methodological Answer :

  • Systematic Substituent Variation : Replace Cl/F with other halogens (Br, I) or electron-withdrawing groups (NO₂, CF₃) at positions 2, 3, or 4.
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using linear regression models.
  • Metabolite Profiling : Use LC-MS/MS to identify oxidative metabolites (e.g., hydroxylation at the 5-position) that may influence efficacy .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀, Hill slope, and R². Use ANOVA with Tukey’s post-hoc test to compare derivatives. Replicate experiments (n ≥ 3) to ensure reproducibility .

Q. How can researchers validate synthetic yields against computational predictions?

  • Methodological Answer : Apply machine learning (e.g., random forest regression) trained on historical reaction data (solvent, catalyst, temperature) to predict yields. Compare with experimental outcomes; discrepancies >15% warrant re-evaluation of reaction parameters (e.g., moisture sensitivity) .

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